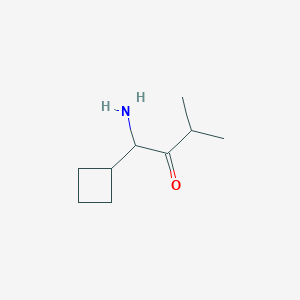
2,4-Dichloro-2-butenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-2-butenal is an organic compound with the molecular formula C4H4Cl2O It is a chlorinated aldehyde, characterized by the presence of two chlorine atoms and an aldehyde functional group attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dichloro-2-butenal can be synthesized through several methods. One common approach involves the chlorination of butenal. The reaction typically requires the presence of a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the butene backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-2-butenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: 2,4-Dichloro-2-butenoic acid.
Reduction: 2,4-Dichloro-2-butenol.
Substitution: Products depend on the nucleophile used, such as 2,4-dihydroxy-2-butenal when hydroxide is used.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-2-butenal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,4-Dichloro-2-butenal exerts its effects involves its reactivity with nucleophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is crucial for its potential biological activity and applications in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorobutanal: Similar structure but lacks the double bond.
2,4-Dichlorobutene: Similar structure but lacks the aldehyde group.
2,4-Dichlorophenoxyacetic acid: Contains similar chlorine substitutions but has a different functional group and backbone.
Uniqueness
2,4-Dichloro-2-butenal is unique due to the presence of both chlorine atoms and an aldehyde group on a butene backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
26394-31-0 |
|---|---|
Molekularformel |
C4H4Cl2O |
Molekulargewicht |
138.98 g/mol |
IUPAC-Name |
2,4-dichlorobut-2-enal |
InChI |
InChI=1S/C4H4Cl2O/c5-2-1-4(6)3-7/h1,3H,2H2 |
InChI-Schlüssel |
FSPXZKAEHGXEHN-UHFFFAOYSA-N |
Isomerische SMILES |
C(/C=C(/C=O)\Cl)Cl |
Kanonische SMILES |
C(C=C(C=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Ethylsulfonyl)-2'-fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13151740.png)

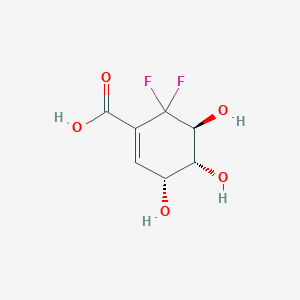
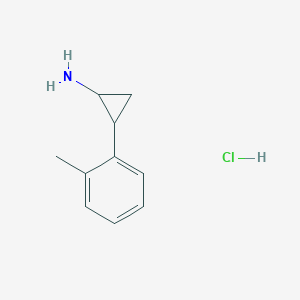

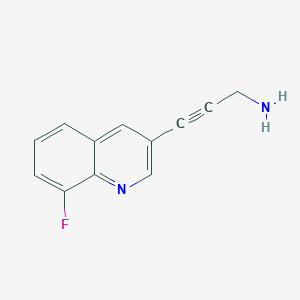
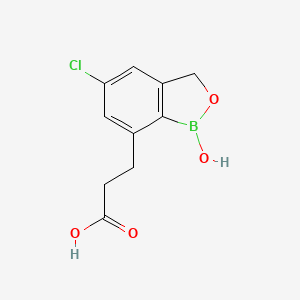



![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid](/img/structure/B13151821.png)
